An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone
Foreword: Strategic Synthesis of a Key Building Block
Welcome to a comprehensive guide on the synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone. This trifluoromethyl-substituted hydroxyaryl ketone is a valuable intermediate in the development of pharmaceuticals and advanced agrochemicals, where the trifluoromethyl group often imparts enhanced metabolic stability, lipophilicity, and binding affinity. This document moves beyond a simple recitation of steps, providing a deep dive into the strategic decisions, mechanistic underpinnings, and practical considerations essential for a successful and reproducible synthesis. Our approach is rooted in a two-step strategy: the initial formation of a phenolic ester followed by a Lewis acid-catalyzed Fries Rearrangement. This pathway is deliberately chosen for its superior control and yield over a direct Friedel-Crafts acylation of the parent phenol, a reaction often plagued by competitive and difficult-to-separate O-acylation byproducts.[1][2]
I. Synthetic Strategy: A Two-Stage, High-Fidelity Approach
The synthesis is logically divided into two primary stages. This bifurcation is critical for circumventing the inherent reactivity challenges of phenols in Friedel-Crafts acylation reactions. By first protecting the hydroxyl group as a trifluoroacetate ester, we can then strategically induce an intramolecular acyl migration to the desired ortho position on the aromatic ring.
Figure 1: High-level synthetic workflow.
II. Stage 1: Synthesis of 4-Methylphenyl trifluoroacetate
A. Rationale and Mechanistic Insight
The initial step involves the esterification of p-cresol with trifluoroacetic anhydride (TFAA). This is a straightforward and high-yielding nucleophilic acyl substitution. The phenolic hydroxyl group of p-cresol acts as the nucleophile, attacking one of the highly electrophilic carbonyl carbons of TFAA. The trifluoroacetate group is an excellent leaving group, driving the reaction to completion. Pyridine is often added as a catalyst and to neutralize the trifluoroacetic acid byproduct, preventing potential side reactions.
B. Detailed Experimental Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| p-Cresol | 108.14 | 1.0 | Ensure high purity (>99%) |
| Trifluoroacetic Anhydride | 210.03 | 1.1 - 1.2 | Handle in a fume hood; highly corrosive |
| Pyridine (optional, catalyst) | 79.10 | 0.1 - 1.0 | Anhydrous grade |
| Dichloromethane (DCM) | 84.93 | ~10 mL / g of cresol | Anhydrous solvent |
| Saturated NaHCO₃ solution | - | As needed | For aqueous workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying organic phase |
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve p-cresol (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution over 20-30 minutes. If using pyridine, it can be added prior to the anhydride.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining anhydride and neutralize acidic byproducts.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude 4-methylphenyl trifluoroacetate is often of sufficient purity for the next step. If necessary, further purification can be achieved via vacuum distillation.
III. Stage 2: The Fries Rearrangement for C-C Bond Formation
This is the core transformation where the trifluoroacetyl group migrates from the phenolic oxygen to the carbon atom ortho to the hydroxyl group.
A. Mechanistic Deep Dive: An Intramolecular Electrophilic Substitution
The Fries Rearrangement is a classic name reaction that converts a phenolic ester into a hydroxyaryl ketone.[3] The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4]
-
Lewis Acid Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester. This site is more electron-rich and a better Lewis base than the phenolic oxygen.[5]
-
Acylium Ion Formation: This coordination polarizes the carbonyl group, weakening the ester C-O bond and facilitating its cleavage to form an intimate ion pair consisting of a trifluoroacylium cation and an aluminum phenoxide complex.[1][3][4]
-
Electrophilic Aromatic Substitution: The highly electrophilic trifluoroacylium cation then attacks the electron-rich aromatic ring. Since the para-position is blocked by the methyl group, the attack occurs exclusively at the ortho position.
-
Rearomatization and Hydrolysis: A proton is eliminated from the intermediate sigma complex to restore aromaticity. Subsequent acidic workup hydrolyzes the aluminum-oxygen bond to liberate the final 2-hydroxy-5-methylphenyl ketone product.
Figure 2: Mechanism of the Fries Rearrangement.
B. Critical Parameters: Temperature and Catalyst Selection
The regioselectivity of the Fries rearrangement is famously dependent on reaction conditions.[1]
-
Temperature: Higher temperatures (typically >100 °C) favor the formation of the ortho isomer, which is the desired outcome in this synthesis.[1][6] This is often attributed to the thermodynamic stability of the bidentate chelate complex formed between the ortho product and the aluminum chloride catalyst. Lower temperatures tend to favor the kinetically controlled para product.[1]
-
Catalyst: While AlCl₃ is the workhorse, other catalysts can be employed. The choice involves a trade-off between reactivity, cost, and handling difficulty.
| Catalyst | Stoichiometry | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | >1 equivalent | High temp (120-160 °C) | High reactivity, cost-effective | Corrosive, moisture-sensitive, harsh workup |
| Boron Trifluoride (BF₃) | Catalytic to Stoichiometric | Varies, often with a co-acid | Can be more selective | Gaseous, corrosive |
| Titanium Tetrachloride (TiCl₄) | Stoichiometric | Moderate temperatures | Good yields for specific substrates | Highly moisture-sensitive, corrosive byproducts |
| Methanesulfonic Acid | Solvent/Catalyst | High temp | Environmentally friendlier, easier workup | May require higher temperatures or longer times |
C. Detailed Experimental Protocol
Procedure:
-
Reaction Setup: In a flask equipped for high-temperature reaction (e.g., with a reflux condenser and heating mantle), place anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq.).
-
Reactant Addition: Heat the flask gently (to ~60 °C) and slowly add the 4-methylphenyl trifluoroacetate (1.0 eq.) from the previous step. The reaction is often run neat (without solvent) or with a high-boiling inert solvent like nitrobenzene or dichlorobenzene.
-
Heating: After the addition is complete, raise the temperature of the reaction mixture to 140-160 °C. A similar synthesis of the non-fluorinated analog uses 140-150 °C.[7] Maintain this temperature for 3-6 hours. The mixture will darken and become viscous.
-
Reaction Quenching (Critical Step): After cooling the reaction mixture to room temperature, very cautiously and slowly pour the tar-like mass onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a large beaker within a fume hood with appropriate personal protective equipment.
-
Extraction: Once the quench is complete and the product has precipitated or separated, extract the mixture thoroughly with a suitable solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product is typically a dark oil or solid. It can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.[7]
IV. Product Characterization
The identity and purity of the final product, 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone, must be confirmed through standard analytical techniques.
Expected Properties:
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol [8] |
| Exact Mass | 204.039814 g/mol [8] |
| Appearance | Expected to be a yellow crystalline powder, similar to its non-fluorinated analog.[7] |
| Key ¹H NMR Signals | Aromatic protons (3H), methyl singlet (~2.3 ppm), phenolic OH (broad singlet) |
| Key ¹⁹F NMR Signal | Singlet corresponding to the CF₃ group |
| Key ¹³C NMR Signals | Carbonyl carbon (~180-190 ppm), CF₃ carbon (quartet, ~115-120 ppm) |
| Key IR Absorptions | Broad O-H stretch (~3200-3500 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹) |
V. Conclusion
The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)-ethanone is reliably achieved through a strategic two-step sequence involving esterification of p-cresol followed by a high-temperature, Lewis acid-catalyzed Fries Rearrangement. This guide has detailed the causal logic behind this choice, provided robust experimental protocols, and explored the critical mechanistic aspects of the core rearrangement reaction. By understanding the interplay of catalyst choice, temperature, and reaction mechanism, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
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Wikipedia. Fries rearrangement. [Link]
- Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Aza-Diels-Alder Reactions. Chemical Reviews, 99(5), 1069-1094. While this is not a direct reference, the search result pointed to a paper on metal triflates which are mentioned as catalysts for Fries rearrangement. A better reference would be more specific.
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Organic Chemistry Portal. Fries Rearrangement. [Link]
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Dakpa, P. (2021). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Pharmaffiliates. [Link]
- Hoechst Aktiengesellschaft. (1998). DE19637976A1 - Acylated phenol preparation by Fries rearrangement.
- LG Chem, Ltd. (2007). CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione.
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Aakash Institute. (2022). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]
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Physics Wallah. (2023). Fries Rearrangement | Reaction Mechanism of Fries Rearrangement. [Link]
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Organic Chemistry. (2021). Fries Rearrangement Mechanism | Organic Chemistry. YouTube. [Link]Note: A placeholder URL is used as the original link was broken.
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NIST. (2021). Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. [Link]
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Al-Ka'aby, S. S., & Al-Araji, S. M. (1985). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Journal of the Iraqi Chemical Society, 10(1), 53-64. [Link]
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L.S.College, Muzaffarpur. (2022). Fries rearrangement. [Link]
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NIST. (2021). Mass Spectrum (electron ionization) for Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. [Link]
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Chiacchio, U., et al. (2004). Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B, 59(5), 584-592. [Link]
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NIST. (2021). Acetic acid, trifluoro-, 4-methylphenyl ester. In NIST Chemistry WebBook. [Link]
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NIST. (2021). Phase change data for Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. [Link]
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PubChem. 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. National Center for Biotechnology Information. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]
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